2-Mercapto-5-benzimidazolecarboxylic acid
Overview
Description
2-Mercapto-5-benzimidazolecarboxylic acid is an organic compound with the molecular formula C8H6N2O2S. It is a derivative of benzimidazole, featuring a mercapto group (-SH) at the second position and a carboxylic acid group (-COOH) at the fifth position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Mode of Action
One study suggests that it plays a role in the etching of gold nanoplates . The compound acts as a ligand, binding to the surface of the nanoplates. This interaction leads to the formation of holes in the nanoplates, a process referred to as "boring etching" . The exact molecular interactions and changes resulting from this process require further investigation.
Result of Action
The compound’s known involvement in the etching of gold nanoplates suggests it may influence the physical properties of these structures . .
Action Environment
The action of 2-Mercapto-5-benzimidazolecarboxylic acid can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Additionally, the compound’s action in the etching process is influenced by the presence of other substances, such as excess ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Mercapto-5-benzimidazolecarboxylic acid typically involves the condensation of o-phenylenediamine with carbon disulfide in an alkaline medium, followed by oxidation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds .
Types of Reactions:
Substitution: Substitution reactions involving the mercapto group can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Thiol derivatives.
Substitution Products: Alkylated or acylated benzimidazole derivatives.
Scientific Research Applications
2-Mercapto-5-benzimidazolecarboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Mercaptobenzimidazole: Lacks the carboxylic acid group, making it less polar and less soluble in water compared to 2-Mercapto-5-benzimidazolecarboxylic acid.
5-Mercaptobenzimidazole: Similar structure but with the mercapto group at the fifth position instead of the second, leading to different reactivity and applications.
2-Thioxo-1H-benzimidazole-5-carboxylic acid: Contains a thioxo group instead of a mercapto group, resulting in different chemical properties and biological activities.
Uniqueness: this compound is unique due to the presence of both the mercapto and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-sulfanylidene-1,3-dihydrobenzimidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-7(12)4-1-2-5-6(3-4)10-8(13)9-5/h1-3H,(H,11,12)(H2,9,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRZVUIGGYMOBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351557 | |
Record name | 2-Mercapto-5-benzimidazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58089-25-1 | |
Record name | 2-Mercapto-5-benzimidazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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